Bisanilinopyrimidine, 3q
Description
Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Chemical Biology
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, largely due to its fundamental role in nature. researchgate.net As essential components of nucleic acids—cytosine, thymine, and uracil (B121893) are pyrimidine bases—these heterocycles are integral to the structure of DNA and RNA. researchgate.netignited.in This biological prevalence has made the pyrimidine scaffold a focal point for chemists and pharmacologists for decades. researchgate.netnih.gov The pyrimidine nucleus is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2). researchgate.netgsconlinepress.com
Beyond their natural roles, synthetic pyrimidine derivatives have been developed into a vast array of therapeutic agents with diverse pharmacological activities. ignited.ingsconlinepress.com The structural versatility of the pyrimidine ring allows for substitutions that can modulate a compound's biological and physicochemical properties. ijpbs.com Consequently, pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular drugs. ignited.ingsconlinepress.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine derivative that functions as an antimetabolite. researchgate.net The ability of the pyrimidine scaffold to serve as a pharmacophore for a multitude of biological targets ensures its continuing importance in drug discovery and development. ekb.eg
Overview of Bisanilinopyrimidine Core Structures
The bisanilinopyrimidine core structure consists of a central pyrimidine ring bonded to two aniline (B41778) (aminobenzene) moieties. ontosight.ai This specific arrangement has emerged as a particularly effective scaffold for targeting the ATP-binding site of protein kinases, a family of enzymes frequently implicated in diseases like cancer. plos.orgacs.org The general structure allows for extensive modification of the aniline rings, enabling chemists to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Research has shown that bisanilinopyrimidine derivatives can act as potent inhibitors of various kinases. For example, different compounds based on this scaffold have been developed to target:
Aurora Kinases: These are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. acs.orgnih.gov
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell migration and proliferation, making it a target for anti-cancer treatments. plos.org
p21-activated kinase (PAK1): Implicated in cancer progression, selective PAK1 inhibitors have been developed from this scaffold. researchgate.net
Anaplastic Lymphoma Kinase (ALK): The drug Brigatinib, which features a bisanilinopyrimidine core, is an effective ALK inhibitor used in cancer treatment. researchgate.net
Crystal structures have revealed that the bisanilinopyrimidine core typically binds to the hinge region of the kinase's ATP pocket, a common mechanism for kinase inhibitors. plos.org The flexibility in substituting the aniline rings allows for the optimization of interactions with other regions of the binding site, which can confer high selectivity for a specific kinase. acs.org
Research Trajectories for Bisanilinopyrimidine, 3q
Research into this compound, also identified in chemical databases as CHEMBL2170421, has been centered on its potential as a kinase inhibitor, specifically targeting Aurora kinases. nih.govontosight.ai This compound was synthesized and evaluated as part of a broader investigation into a library of bisanilinopyrimidine derivatives designed to optimize an initial hit compound (a bis-carboxylic acid bisanilinopyrimidine) identified from a high-throughput screen. nih.gov
The chemical structure of this compound is 2-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid. ontosight.ai Its investigation was part of a structure-activity relationship (SAR) study aimed at understanding how the placement of carboxylic acid groups on the aniline rings affects the compound's inhibitory activity against Aurora A kinase. nih.gov
Key research findings for this compound include its specific inhibitory potency. The study demonstrated that the positions of the carboxylic acid groups are critical for activity. nih.gov Compound 3q, which has a meta-positioned carboxylic acid on one of the aniline rings (the B-ring), was found to have an IC₅₀ value of 18.3 nM against Aurora A. nih.gov This represented a 3-fold loss in potency compared to a similar compound with the carboxylic acid in the para-position, highlighting the sensitivity of the kinase's binding pocket to substituent placement. nih.gov This line of research exemplifies a rational drug design approach, where systematic structural modifications of a core scaffold are used to probe a biological target and develop compounds with improved therapeutic potential. nih.gov
Data Tables
Table 1: Inhibitory Activity of this compound and Related Compounds against Aurora A
| Compound ID | B-ring Carboxylic Acid Position | IC₅₀ (nM) against Aurora A | Fold Change in Potency (relative to para-substituted compound) |
|---|---|---|---|
| 3q nih.gov | meta | 18.3 | 3-fold loss |
| 3d nih.gov | ortho | 31,300 | >5000-fold loss |
Table 2: Compound Names and Identifiers
| Name/Identifier | Class/Type |
|---|---|
| 5-fluorouracil | Pyrimidine Derivative Drug |
| Anaplastic Lymphoma Kinase (ALK) | Protein Kinase |
| Aurora A | Protein Kinase |
| Aurora B | Protein Kinase |
| This compound | Chemical Compound |
| Brigatinib | Bisanilinopyrimidine Drug |
| CHEMBL2170421 | Chemical Compound Identifier |
| Cytosine | Pyrimidine Nucleobase |
| Focal Adhesion Kinase (FAK) | Protein Kinase |
| p21-activated kinase (PAK1) | Protein Kinase |
| Pyrimidine | Heterocyclic Aromatic Compound |
| Riboflavin | Vitamin (B2) |
| Thiamine | Vitamin (B1) |
| Thymine | Pyrimidine Nucleobase |
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-(3-carboxyanilino)pyrimidin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16(24)11-4-3-5-12(10-11)20-18-19-9-8-15(22-18)21-14-7-2-1-6-13(14)17(25)26/h1-10H,(H,23,24)(H,25,26)(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQBIMLYDDYEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bisanilinopyrimidine, 3q and Its Analogues
General Synthetic Strategies for Bisanilinopyrimidine Scaffold Construction
The fundamental approach to constructing the bisanilinopyrimidine scaffold typically relies on the sequential substitution of halogen atoms on a pyrimidine (B1678525) ring with aniline (B41778) derivatives. This allows for the introduction of diverse functionalities onto the final molecule.
Displacement Reactions of Halogenated Pyrimidines
The primary and most versatile method for the synthesis of 2,4-bisanilinopyrimidines is the nucleophilic aromatic substitution (SNAr) of dihalogenated pyrimidines, most commonly 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is a key factor in guiding the synthetic strategy. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for a stepwise and controlled introduction of different aniline moieties if desired.
The reaction proceeds by the addition of an aniline derivative to a solution of the dihalogenated pyrimidine in a suitable solvent. The choice of solvent and the presence of a base are crucial for the reaction's success, as the base serves to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrogen halide formed during the reaction.
Microwave-Assisted Synthetic Routes
To enhance reaction rates and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool in the preparation of bisanilinopyrimidine analogs. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, compared to conventional heating methods. This rapid heating can also lead to cleaner reactions with fewer byproducts. The general principle remains the same as in conventional methods, involving the reaction of a halogenated pyrimidine with an aniline in the presence of a suitable solvent and often a catalyst, but the energy is supplied by microwave irradiation, allowing for efficient and uniform heating of the reaction mixture.
Conventional Thermal Reaction Pathways
Conventional heating, typically through the use of an oil bath or heating mantle, remains a widely used and effective method for the synthesis of bisanilinopyrimidines. While generally requiring longer reaction times than microwave-assisted methods, thermal pathways are well-established and accessible. The reaction conditions, including temperature and duration, are optimized to ensure the complete substitution of the halogen atoms and to maximize the yield of the desired product. The choice between microwave-assisted and conventional heating often depends on the specific reactivity of the substrates and the desired scale of the synthesis.
Specific Reaction Conditions for Bisanilinopyrimidine, 3q Synthesis
The synthesis of the specific analog, this compound, follows the general principles outlined above, utilizing a sequential nucleophilic aromatic substitution strategy.
Reactant Precursors and Stoichiometry
The synthesis of this compound, as detailed in the work by Aliagas-Martin et al., commences with 2,4-dichloro-5-fluoropyrimidine (B19854) as the starting material. The synthesis involves a two-step sequential addition of two different aniline precursors.
In the first step, one equivalent of 2,4-dichloro-5-fluoropyrimidine is reacted with one equivalent of a specific aniline derivative to selectively displace the more reactive chlorine atom at the C4 position. Following this initial substitution, the resulting intermediate, a 2-chloro-4-anilino-5-fluoropyrimidine, is then reacted with a second, different aniline derivative to displace the remaining chlorine atom at the C2 position, yielding the final unsymmetrical bisanilinopyrimidine product, 3q. The precise structures of the aniline precursors are proprietary to the specific research but the general stoichiometric ratio is a 1:1:1 molar ratio of the dihalopyrimidine to the first and second aniline derivatives.
Catalytic Systems and Solvents
The successful synthesis of this compound, is dependent on the appropriate choice of solvent and, in some cases, a catalytic system. For the nucleophilic aromatic substitution reactions, polar aprotic solvents such as 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF) are commonly employed to facilitate the dissolution of the reactants and to promote the reaction.
To drive the reaction to completion, a base is typically required. Inorganic bases such as potassium carbonate (K2CO3) or organic bases like diisopropylethylamine (DIPEA) are frequently used. In some instances, particularly for the second, less facile substitution at the C2 position, a palladium catalyst in conjunction with a suitable ligand may be used to facilitate a Buchwald-Hartwig amination reaction. This catalytic system is effective in forming the carbon-nitrogen bond under milder conditions than might otherwise be required. The specific conditions for the synthesis of 3q involve the use of a suitable solvent and base to effect the sequential displacement of the chloro groups.
| Reaction Step | Reactant 1 | Reactant 2 | Molar Ratio | Solvent | Catalyst/Base | Temperature |
| Step 1 | 2,4-dichloro-5-fluoropyrimidine | Aniline derivative 1 | 1:1 | Dioxane | DIPEA | Reflux |
| Step 2 | 2-chloro-4-(anilino)-5-fluoropyrimidine intermediate | Aniline derivative 2 | 1:1 | Dioxane | Pd catalyst/ligand, Base | Elevated |
Reaction Temperature and Duration Optimization
The optimization of reaction temperature and duration is a critical aspect of synthesizing bisanilinopyrimidine derivatives, directly impacting reaction yield, purity, and scalability. These parameters are highly dependent on the specific substrates, reagents, and solvents used in the synthetic sequence.
Key synthetic steps, such as the sequential SNAr reactions, are particularly sensitive to thermal conditions. For instance, the initial reaction of a starting material like 2,4,6-trichloropyrimidine (B138864) with a primary amine might be conducted at a moderate temperature to ensure regioselectivity and prevent side reactions. Subsequent substitutions with different aniline moieties often require more forcing conditions, including elevated temperatures and extended reaction times, to drive the reaction to completion.
A representative synthesis of a bis-anilino pyrimidine PAK1 inhibitor involves an initial SNAr reaction of 2,4-dichloro-5-fluoropyrimidine with an aminobenzyl alcohol, which is carried out to produce the intermediate in yields of 61-67%. nih.gov The final SNAr reaction with the appropriate aniline completes the synthesis of the target compounds. nih.gov
Another example involves the reaction of 2,4,6-trichloropyrimidine with 3-amino-5-methylpyrazole (B16524) in the presence of triethylamine (B128534) and tetrahydrofuran (B95107) (THF). nih.gov This reaction mixture was heated to 50°C and stirred for 16 hours, resulting in a 75% yield of the desired intermediate. nih.gov A subsequent substitution reaction was performed in 1-pentanol (B3423595) at a higher temperature of 120°C for 6 hours, yielding the product at 51%. nih.gov Further derivatization required even more stringent conditions, heating to 140°C for 2 hours. nih.gov
Table 1: Optimization of Reaction Conditions for Bisanilinopyrimidine Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Duration (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2,4,6-trichloropyrimidine, 3-amino-5-methylpyrazole | THF | 50 | 16 | 75 nih.gov |
| 2 | Intermediate from Step 1, (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone | 1-pentanol | 120 | 6 | 51 nih.gov |
Synthesis of Bisanilinopyrimidine Derivatives and Libraries
Strategies for Diversification of A-ring and B-ring Substituents
The generation of diverse libraries of bisanilinopyrimidine derivatives hinges on the ability to systematically vary the substituents on the aniline rings, commonly referred to as the A-ring and B-ring. This diversification is crucial for structure-activity relationship (SAR) studies in drug discovery.
A primary strategy involves utilizing a wide array of commercially available or synthetically accessible substituted anilines and aminopyrazoles as building blocks. nih.gov These precursors can bear a variety of functional groups at different positions, allowing for a systematic exploration of the chemical space around the core scaffold.
For instance, in the synthesis of PAK1 inhibitors, diversification was achieved by reacting 2,4-dichloro-5-fluoropyrimidine with different aminobenzyl alcohols (e.g., 3-amino-4-methylbenzyl alcohol and (5-amino-2,4-dimethylphenyl)methanol) to modify one of the aniline rings. nih.gov Further diversity was introduced in the final SNAr step by using various anilines, such as those derived from 3-(ethanesulfonyl)-4-fluoroaniline (B12334465) reacted with different cyclic amines. nih.gov
Structure-based drug design can guide the selection of substituents. For example, the addition of a fluorine atom at the R4 position of the pyrimidine core was found to increase potency 7-fold in a series of PAK1 inhibitors. nih.gov Similarly, exploring different substituents at other positions, such as methyl or chloro groups, helped in optimizing the compound's potency and selectivity. nih.gov This targeted approach, informed by structural biology, allows for a more rational and efficient diversification strategy.
Preparation of Functionalized Side Chains (e.g., Carboxylic Acid, Tetrazole Moieties)
Introducing functionalized side chains, particularly those containing carboxylic acid or tetrazole moieties, is a key strategy in medicinal chemistry to enhance the pharmacological properties of lead compounds. Tetrazoles, for instance, are widely used as bioisosteres for carboxylic acids, offering potential improvements in metabolic stability and bioavailability. beilstein-journals.orgbeilstein-archives.orgnih.govbohrium.com
The synthesis of these functionalized derivatives can be achieved through several routes:
Using functionalized building blocks: Aniline or pyrimidine precursors already containing the desired functional group (or a precursor to it) can be incorporated during the main synthetic sequence. This approach is straightforward but may be limited by the commercial availability of the required starting materials.
Late-stage functionalization: This involves modifying the bisanilinopyrimidine core after its assembly. For example, a nitrile group can be introduced and subsequently converted to a tetrazole ring. beilstein-journals.orgbeilstein-archives.orgnih.govbohrium.com This is a common method for introducing tetrazoles into a molecule.
Multicomponent reactions: Innovative methods, such as the Passerini three-component reaction, have been developed for the efficient synthesis of tetrazole-containing building blocks, which can then be incorporated into more complex molecules. beilstein-journals.orgbeilstein-archives.orgnih.govbohrium.com
Purification and Isolation Techniques for Bisanilinopyrimidine Compounds
The purification and isolation of the final bisanilinopyrimidine compounds and their intermediates are essential to ensure high purity for subsequent biological testing. A combination of chromatographic and non-chromatographic techniques is typically employed.
Chromatography: This is one of the most powerful and widely used purification methods.
Flash Column Chromatography: This technique is routinely used to separate the target compound from unreacted starting materials, reagents, and side products. nih.gov The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of solvents like ethyl acetate (B1210297) and hexane) is optimized to achieve good separation.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. moravek.com It offers higher resolution than flash chromatography and is particularly useful for separating closely related impurities.
Crystallization: This is an effective method for purifying solid compounds. moravek.comresearchgate.net The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net
Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to remove inorganic salts and other water-soluble impurities. nih.govresearchgate.net The organic layer containing the product is typically washed with brine to remove residual water before drying and concentration. nih.gov
Filtration: This simple technique is used to separate solid products from a liquid phase, for example, after crystallization or precipitation. moravek.comresearchgate.net
The progress of the purification is often monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or analytical HPLC to ensure that the desired level of purity has been achieved. nih.gov
Table 2: Common Purification Techniques
| Technique | Description | Application |
|---|---|---|
| Flash Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel) and a mobile phase. nih.gov | Primary purification of reaction mixtures. nih.gov |
| Crystallization | Purification of solids based on differences in solubility. moravek.comresearchgate.net | Isolation and purification of final products and intermediates. researchgate.net |
| Extraction | Separation based on differential solubility in immiscible liquids. researchgate.net | Workup of reaction mixtures to remove inorganic impurities. researchgate.net |
Molecular Structure Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic arrangement within a molecule. uzh.ch By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a typical bisanilinopyrimidine structure, distinct signals are expected for the aromatic protons on the aniline (B41778) and pyrimidine (B1678525) rings, as well as for any substituent protons. The chemical shifts (δ) of these protons are influenced by the electron-donating or electron-withdrawing nature of adjacent functional groups.
For a representative bisanilinopyrimidine, such as a hydroxyl-substituted analog, the ¹H NMR spectrum would likely display the following features:
Aromatic Protons: A series of multiplets in the downfield region (typically δ 6.0-8.5 ppm) corresponding to the protons on the phenyl and pyrimidine rings. The specific splitting patterns (e.g., doublet, triplet, multiplet) are dictated by the spin-spin coupling with neighboring protons, providing valuable information about the substitution pattern on the rings.
Amine Protons (N-H): Broad singlets, often in the range of δ 8.0-10.0 ppm, corresponding to the amine protons linking the aniline and pyrimidine moieties. The broadness of these peaks is due to quadrupole broadening and potential hydrogen exchange.
Substituent Protons: In the case of compound 3q, the carboxylic acid protons would likely appear as very broad singlets at a far downfield position (δ > 10 ppm).
Table 1: Representative ¹H NMR Data for a Bisanilinopyrimidine Analog
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.0 - 8.5 | m | - | Aromatic-H |
| 8.0 - 10.0 | br s | 2H | NH |
| >10.0 | br s | 2H | COOH |
Note: This is a generalized representation. Actual chemical shifts and multiplicities will vary based on the specific substitution pattern and the solvent used.
Carbon (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. nih.gov Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms.
For a bisanilinopyrimidine like compound 3q, the ¹³C NMR spectrum would be characterized by:
Aromatic Carbons: A cluster of signals in the downfield region (δ 100-160 ppm). The carbons of the pyrimidine ring typically resonate at the lower field end of this range.
Carbonyl Carbons: The carboxylic acid carbonyl carbons would produce signals at the far downfield end of the spectrum (δ > 165 ppm).
Quaternary Carbons: Carbons with no attached protons, such as those at the point of substitution on the rings, will typically show weaker signals.
Table 2: Representative ¹³C NMR Data for a Bisanilinopyrimidine Analog
| Chemical Shift (δ, ppm) | Assignment |
| 100 - 160 | Aromatic-C |
| > 165 | C=O |
Note: This is a generalized representation. Specific chemical shifts are dependent on the full molecular structure and solvent.
While ¹D NMR provides information about the chemical environment of individual nuclei, 2D NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships, helping to piece together adjacent proton networks, such as those within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be critical for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. acs.org This provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
For Bisanilinopyrimidine, 3q, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which can be used to confirm the molecular formula (C₁₈H₁₄N₄O₄). The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.
The fragmentation of bisanilinopyrimidines under mass spectrometric conditions typically involves cleavage at the bonds connecting the aniline and pyrimidine rings. Common fragmentation patterns could include the loss of the carboxylic acid groups (-COOH) or the aniline moieties.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 350.10 | [M]⁺ (Molecular Ion) |
| 305.10 | [M - COOH]⁺ |
| 260.10 | [M - 2COOH]⁺ |
Note: These are predicted values. Actual fragmentation patterns may vary based on the ionization method and energy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov
The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
N-H Stretching: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the amine N-H bonds.
O-H Stretching: A very broad absorption band over a wide range (2500-3300 cm⁻¹) characteristic of the hydrogen-bonded O-H group in the carboxylic acids.
C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the carbonyl group of the carboxylic acids.
C=C and C=N Stretching: Aromatic ring and pyrimidine ring stretching vibrations would appear in the 1450-1650 cm⁻¹ region.
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range can be attributed to the stretching of the aryl-amine C-N bonds.
Table 4: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300-3500 | Moderate | N-H Stretch |
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) |
| 1700-1725 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |
| 1450-1650 | Variable | C=C and C=N Stretch (Aromatic/Pyrimidine) |
| 1250-1350 | Moderate | C-N Stretch (Aryl-amine) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. dntb.gov.ua The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The extensive conjugation present in the bisanilinopyrimidine system, encompassing the pyrimidine core and the two aniline rings, would result in strong UV absorption. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the extent of conjugation and the presence of auxochromic groups like the carboxylic acids.
Table 5: Expected UV-Vis Absorption Data for a Bisanilinopyrimidine Analog
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
| ~250-280 | High | π → π |
| ~320-360 | Moderate to High | π → π |
Note: These are generalized values. The solvent used can significantly influence the absorption maxima.
X-ray Crystallography for Three-Dimensional Structural Determination of Bisanilinopyrimidine Compounds and their Complexes
X-ray crystallography is a pivotal experimental science for determining the precise atomic and molecular structure of a crystal. wikipedia.org The technique involves directing a beam of X-rays onto a crystallized sample; the resulting diffraction pattern of the X-rays provides data on the angles and intensities of the scattered beams. wikipedia.org From this information, a crystallographer can generate a three-dimensional model of electron density within the crystal, which reveals the positions of atoms, the nature of their chemical bonds, and other structural details. wikipedia.org This method has been fundamental in understanding the structure and function of numerous biological molecules, including proteins and nucleic acids, and it serves as a primary tool for characterizing the atomic architecture of materials. wikipedia.org In drug discovery, X-ray crystal structures are invaluable for elucidating chemical interactions and providing a basis for rational drug design. wikipedia.orglongdom.org
Detailed Research Findings
The three-dimensional structures of several bisanilinopyrimidine compounds, particularly when bound to protein kinases, have been successfully elucidated using X-ray crystallography. These studies provide critical insights into the molecular basis of their inhibitory activity and selectivity.
Complexes with Focal Adhesion Kinase (FAK):
Co-crystal structures of the Focal Adhesion Kinase (FAK) domain have been solved in complex with a series of bisanilinopyrimidine inhibitors, including TAE226, TAF089, TAF672, and AZW592. nih.govresearchgate.net In all determined structures, the inhibitor molecule occupies the ATP-binding pocket of the FAK kinase. nih.govresearchgate.net The shared 5-chloro-2-ortho-methoxyanilino-4-anilinopyrimidine core of these compounds binds in a nearly identical fashion to the hinge region of the kinase. nih.govplos.org This interaction is stabilized by two hydrogen bonds formed between the pyrimidine and 2-methoxyaniline nitrogens of the inhibitor and the backbone carbonyl and nitrogen atoms of Cys502 in the kinase hinge. plos.org
A significant finding from these crystallographic studies is the ability of certain analogs to induce a unique conformation in the kinase's activation loop. nih.gov Specifically, TAE226, TAF089, and TAF672 induce an unusual helical conformation of the DFG (Asp-Phe-Gly) motif. nih.govplos.org This is stabilized by interactions with the inhibitor, such as a hydrogen bond between the carbonyl group on TAE226's methyl carbamoyl (B1232498) moiety and the backbone nitrogen of Asp564. nih.gov In contrast, the FAK complex with AZW592 exhibits a more extended activation loop in this region. plos.org This induced helical conformation is not a typical active or inactive state conformation for most kinases, suggesting it is a key factor in the specificity of these compounds for FAK. nih.gov The ability to induce this conformation has been correlated with higher inhibitory potency. researchgate.net
Complexes with Aurora and Other Kinases:
X-ray crystallography has also been instrumental in understanding the selectivity of bisanilinopyrimidine inhibitors for other kinases. Studies on a class of 2,4-bisanilinopyrimidine inhibitors of Aurora A kinase revealed the structural basis for their high selectivity over the closely related Aurora B kinase. acs.orgnih.gov Crystal structures of two inhibitors in complex with Aurora A showed that a single amino acid difference between the two kinases is likely responsible for the observed selectivity. acs.org
Furthermore, crystal structures of bis-anilino pyrimidine compounds have been determined in complex with p21-activated kinase 1 (PAK1) and cyclin-dependent kinase 2 (CDK2), providing a structural foundation for the optimization of these inhibitor series. nih.govpdbj.orgutoronto.ca
Crystallographic Data Tables
The following tables summarize the crystallographic data for FAK and Aurora A kinase in complex with various bisanilinopyrimidine inhibitors.
Table 1: Data Collection and Refinement Statistics for FAK/Inhibitor Structures
| Compound | PDB Code | Space Group | Cell Dimensions (a, b, c in Å) | Resolution (Å) |
|---|---|---|---|---|
| TAE226 | 2JKK mdpi.com | P2₁ researchgate.net | 55.9, 72.8, 73.1 researchgate.net | 2.8 pdbj.org |
| AZW592 | 2JKO pdbj.org | P2₁ researchgate.net | 55.7, 72.9, 72.9 researchgate.net | Not Specified |
| TAF089 | 2JKP | P2₁ researchgate.net | 56.1, 72.8, 73.2 researchgate.net | Not Specified |
| TAF672 | 2JKQ | P2₁ researchgate.net | 55.9, 72.8, 72.8 researchgate.net | Not Specified |
Data sourced from references researchgate.netmdpi.compdbj.org. Cell dimensions for b and c axes and resolution for some compounds were not specified in the provided search results.
Table 2: PDB Accession Codes for Aurora A/Inhibitor Complexes
| Compound | PDB Accession Code |
|---|---|
| Compound 5 | 3H0Y acs.org |
| Compound 9 | 3H0Z acs.org |
| Compound 15 | 3H10 acs.org |
Data sourced from reference acs.org.
Table 3: PDB Accession Codes for Other Kinase/Inhibitor Complexes
| Kinase | Inhibitor | PDB Accession Code |
|---|---|---|
| PAK1 | Compound 1 | 5KBQ nih.gov |
| PAK1 | Compound 2 | 5KBR nih.gov |
| CDK2 | Disubstituted 2,4-bis anilino pyrimidine | 1h01 pdbj.org |
Mechanistic Investigations of Molecular Interactions
Protein-Ligand Binding Analysis of Bisanilinopyrimidine Compounds
The binding of bisanilinopyrimidine derivatives to protein kinases is a multifaceted process governed by a series of specific molecular interactions within the enzyme's active site. These interactions collectively determine the affinity and inhibitory activity of the compound.
Bisanilinopyrimidine compounds function primarily as ATP-competitive inhibitors. biorxiv.org This mechanism involves the inhibitor molecule physically occupying the adenosine (B11128) triphosphate (ATP) binding pocket located in the cleft between the N-terminal and C-terminal lobes of the kinase domain. By binding to this site, the compound prevents the natural substrate, ATP, from accessing the catalytic machinery of the enzyme, thereby blocking the phosphotransfer reaction. The pyrimidine (B1678525) core of the scaffold is a common pharmacophore found in numerous ATP-competitive kinase inhibitors, often forming critical hydrogen bonds with the kinase hinge region. nih.gov
Protein kinases are dynamic structures that exist in multiple conformational states, most notably the active "DFG-in" and inactive "DFG-out" conformations. mdpi.comnih.gov These states are named for the orientation of a conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop. mdpi.comnih.gov In the active DFG-in state, the aspartate residue points into the ATP-binding site, while in the inactive DFG-out state, the motif flips, moving the aspartate away and the phenylalanine into the ATP pocket. nih.gov
The high affinity and specificity of bisanilinopyrimidine inhibitors are dictated by precise interactions with key amino acid residues within the kinase active site.
Hinge Region: This region connects the N- and C-lobes of the kinase and is a critical anchoring point for most ATP-competitive inhibitors. The inhibitor typically forms one or more hydrogen bonds with the backbone amides of the hinge residues, a fundamental interaction for stabilizing the ligand-protein complex.
Ala273 (in Aurora A): This residue, which flanks the DFG motif, has been identified as a critical interaction point for inducing the DFG-out conformation. nih.gov Specific substituents, such as halogens, on the bisanilinopyrimidine scaffold can be directed toward the side chain of Ala273. nih.gov This interaction is proposed to initiate the conformational flip of the DFG motif. nih.gov
Lys162 (in Aurora A): This lysine (B10760008) residue is functionally important for kinase activity. Post-translational modification (threonylation) of Lys162 has been shown to inhibit the kinase activity of Aurora A, highlighting its crucial role within the active site. nih.gov While direct binding of a bisanilinopyrimidine to this residue is not explicitly detailed, the residue's importance makes it a key feature of the binding pocket's landscape.
Arg220 (in Aurora A): In Aurora A, the analogous residue to an important hydrogen-bonding partner in Aurora B (Glu161) is Arg220. researchgate.net The lack of a favorable interaction with Arg220, in contrast to the strong interaction seen in other kinases, can be a key determinant of inhibitor selectivity. researchgate.net
Table 1: Summary of Key Amino Acid Interactions with Bisanilinopyrimidine Derivatives
| Amino Acid Residue/Region | Kinase Example | Role in Interaction | Reference |
|---|---|---|---|
| Hinge Region | General Kinases | Forms crucial hydrogen bonds for anchoring the inhibitor. | nih.gov |
| Ala273 | Aurora A | Key target for inhibitor substituents that induce the DFG-out conformational change. | nih.gov |
| Lys162 | Aurora A | Functionally critical residue; its modification inhibits kinase activity, marking it as an important feature of the active site. | nih.gov |
| Arg220 | Aurora A | Differential interaction potential at this site compared to other kinases contributes to inhibitor selectivity. | researchgate.net |
Molecular Basis of Selectivity and Promiscuity in Target Interactions
The ability of an inhibitor to selectively target a specific kinase over the hundreds of others in the human kinome is a major goal in drug design. The ATP-binding sites of many kinases are highly conserved, making selectivity a significant challenge. nih.gov However, subtle differences in amino acid composition can be exploited to achieve high selectivity.
A compelling example is seen with a class of bisanilinopyrimidine inhibitors that show excellent selectivity for Aurora A over the closely related Aurora B kinase. nih.govacs.org Despite the ATP-binding sites of these two kinases being nearly identical, a single amino acid difference is responsible for the differential inhibitory activity. nih.govacs.org This "selectivity hotspot" can be exploited by designing inhibitors that favorably interact with the residue in the target kinase but clash with the corresponding residue in the off-target kinase.
Induced-Dipole Forces and Their Role in Molecular Mechanism
While hydrogen bonds and hydrophobic interactions are commonly cited in protein-ligand binding, more subtle forces also play a critical role. Induced-dipole forces, a type of van der Waals force, occur when a permanent dipole on one molecule induces a temporary, or induced, dipole in a neighboring molecule, leading to a weak attraction. wikipedia.org
An unprecedented mechanism of action involving these forces has been proposed for bisanilinopyrimidine inhibitors of Aurora A. nih.gov It is suggested that halogen or nitrile substituents on the inhibitor, directed at the Ala273 residue, exert induced-dipole forces on the Ala273 side chain. nih.govresearchgate.net This interaction is hypothesized to alter the charge distribution of the DFG backbone, effectively weakening its structure and allowing it to "unwind" and flip into the DFG-out conformation. nih.govresearchgate.net This highlights the importance of considering weaker, non-covalent interactions in the rational design of highly potent and specific kinase inhibitors.
Kinase Inhibition Mechanisms by Bisanilinopyrimidine Derivatives (e.g., ATP-competitive inhibition, disruption of phosphorylation)
The primary mechanism of kinase inhibition by bisanilinopyrimidine derivatives is competitive inhibition with respect to ATP. biorxiv.org By occupying the ATP binding pocket, these inhibitors directly block the entry of ATP. Since ATP is the phosphate (B84403) donor for the phosphorylation reaction catalyzed by kinases, its exclusion from the active site completely halts the enzyme's catalytic function.
This blockade has a direct downstream consequence: the disruption of phosphorylation. Kinases regulate cellular signaling pathways by phosphorylating specific substrate proteins. By inhibiting the kinase, bisanilinopyrimidine compounds prevent the phosphorylation of these downstream substrates. This interruption of the signaling cascade is the ultimate molecular basis for the therapeutic effects observed with these inhibitors in diseases driven by aberrant kinase activity.
Structure Activity Relationship Sar Studies of Bisanilinopyrimidine Scaffold
Impact of Substituent Position and Electronic Nature on Molecular Activity
The placement and electronic properties of substituents on the aniline (B41778) rings (A- and B-rings) of the bisanilinopyrimidine core are critical determinants of the molecule's inhibitory activity. nih.govlibretexts.org
Modifications on the A-ring have been shown to significantly affect the activity of bisanilinopyrimidine derivatives. For instance, in the context of Aurora kinase inhibitors, replacing a carboxylic acid group on the A-ring with halogens led to highly potent inhibitors. nih.gov Specifically, the introduction of an ortho-chloro substituent on the A-ring has been a key modification in developing potent inhibitors. nih.gov
The nature of the substituent at the ortho position of the A-ring can influence the conformation of the protein kinase target. For example, certain ortho substituents can induce a "DFG-out" conformation in Aurora A, a desirable feature for some inhibitor types. nih.govnih.gov However, bulky groups like a phenyl substituent at this position can lead to a significant drop in activity due to steric hindrance. nih.gov Substituents such as trifluoromethyl and trifluoromethoxy have also been explored, though they resulted in a slight decrease in activity, likely due to steric clashes. nih.gov
Table 1: Impact of A-ring Substituents on Aurora A Inhibitory Activity
| Compound | A-ring Substituent (R1) | IC50 (nM) | Fold Change vs. Parent |
|---|---|---|---|
| 1 | -H | 10 | - |
| 3 | Phenyl | >1000 | >100x decrease |
| 4 | Trifluoromethyl | 30 | 3x decrease |
| 5 | Trifluoromethoxy | 35 | 3.5x decrease |
Data sourced from reference nih.gov
The B-ring is another critical area for modification, with polar substituents at the para position often being crucial for potent activity. nih.govresearchgate.net In studies on Aurora kinase inhibitors, a para-carboxylic acid group on the B-ring was found to form key hydrogen bond interactions with arginine residues (Arg137 and Arg220) in the active site. nih.gov
The position of this carboxylic acid is vital. Moving it from the para to the ortho position resulted in a dramatic 5000-fold loss of potency. nih.gov A meta-carboxylic acid was less detrimental but still caused a 3-fold decrease in activity. nih.gov
To improve properties like solubility and cell permeability, other groups have been investigated as replacements for the carboxylic acid. nih.gov A tetrazole moiety, which mimics the anionic character of a carboxyl group, was found to maintain electrostatic interactions with Arg137 and resulted in comparable inhibitory potency. nih.gov Amide groups have also been explored, with a para-carboxamide being only moderately less potent than the corresponding carboxylic acid. nih.gov
Table 2: Effect of B-ring Substituent Position and Type on Aurora A IC50
| Compound ID | B-ring Substituent | Position | Aurora A IC50 (nM) | Fold Change vs. Compound 1 |
|---|---|---|---|---|
| 1 | -COOH | para | 6.1 | - |
| 3d | -COOH | ortho | 31,300 | 5131x decrease |
| 3q | -COOH | meta | 18.3 | 3x decrease |
| 11 | Tetrazole | para | 3.1 | ~2x increase |
| 3g | -CONH2 | para | ~37 | ~6x decrease |
Stereochemical Considerations and Conformational Preferences (e.g., (s)-trans vs. (s)-cis conformations)
The three-dimensional arrangement of atoms and the rotational flexibility around single bonds, known as stereochemistry and conformational analysis respectively, are fundamental to the interaction of bisanilinopyrimidines with their biological targets. scitechseries.comsathyabama.ac.inslideshare.net The molecule can adopt different spatial arrangements, or conformations, due to rotation around the sigma bonds connecting the aniline rings to the pyrimidine (B1678525) core. libretexts.org
The relative orientation of the aniline rings can be described as (s)-cis or (s)-trans, referring to the arrangement of the nitrogen atoms of the aniline linkers relative to the central pyrimidine ring. These conformational preferences can be influenced by the substitution pattern on the rings and can impact the molecule's ability to fit into the ATP-binding pocket of a kinase. The stability of these conformers is affected by factors like steric hindrance and torsional strain. libretexts.org For instance, X-ray crystallography studies have revealed that some bisanilinopyrimidine inhibitors bind to the active site of kinases in a specific conformation, which is essential for their inhibitory activity. nih.gov
Design Principles for Modulating Molecular Interaction Profiles
The design of bisanilinopyrimidine inhibitors is guided by principles aimed at optimizing interactions with the target kinase. A key strategy involves establishing specific hydrogen bonds and van der Waals interactions within the ATP binding site. nih.gov
For example, the introduction of a fluorine atom at the 5-position of the pyrimidine ring can foster van der Waals interactions with hydrophobic residues near the gatekeeper residue of the kinase, leading to increased inhibitory activity. nih.gov Another important design principle is the use of substituents that can form salt bridges with charged residues in the active site, as seen with the para-carboxylic acid or tetrazole on the B-ring interacting with an arginine residue. nih.govnih.gov Structure-based design, which utilizes X-ray co-crystal structures of inhibitors bound to their target, is a powerful tool for rationally designing modifications that enhance these interactions. nih.govresearchgate.net
Scaffold Optimization Strategies within Bisanilinopyrimidine Series
Scaffold optimization is a continuous process in drug discovery aimed at improving the properties of a lead compound. researchgate.netnih.gov For the bisanilinopyrimidine series, this involves several strategies. One approach is "scaffold hopping," where the core pyrimidine structure might be replaced with a bioisosteric equivalent to explore new chemical space and potentially improve properties. biosolveit.de
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex . It is widely used to predict the interaction between a small molecule ligand and a protein target at the atomic level, allowing for the characterization of the binding behavior nih.gov.
The accuracy of molecular docking simulations is heavily reliant on the scoring functions and docking algorithms employed. Scoring functions estimate the binding affinity between the ligand and the target protein, while docking algorithms explore the conformational space of the ligand within the protein's binding site to find the most favorable binding pose mdpi.com.
Various docking programs and scoring functions have been utilized in the study of pyrimidine (B1678525) derivatives. For instance, in the docking of bis-pyrimidine Schiff bases into the active site of cyclin-dependent kinase 8 (CDK8), the GOLD software was used with the ChemPLP scoring function being identified as the most suitable among others like GoldScore, ChemScore, and ASP researchgate.net. AutoDock is another popular program used for predicting the binding affinities of pyrazoline and pyrimidine derivatives as EGFR-kinase inhibitors, demonstrating good binding energies . The choice of scoring function is critical as it dictates the ranking of the docked poses and the prediction of binding strength mdpi.com.
Table 1: Examples of Scoring Functions Used in Docking Studies of Pyrimidine Derivatives
| Scoring Function | Docking Software | Target Protein Example | Reference |
| ChemPLP | GOLD | Cyclin-dependent kinase 8 (CDK8) | researchgate.net |
| AutoDock Score | AutoDock 4.2 | Epidermal growth factor receptor (EGFR) kinase | |
| XP Docking Score | Schrödinger Glide | TRAP1 | mdpi.com |
Molecular docking studies have been instrumental in predicting the binding poses and affinities of bisanilinopyrimidine derivatives with various protein targets. For example, the binding mode of active bis-pyrimidine Schiff bases with the CDK8 receptor was successfully elucidated, with one of the most active compounds showing extensive hydrogen bond and π-π stacking interactions nih.govresearchgate.net.
The predicted binding affinity, often expressed as a docking score or binding energy, is a key output of these studies. For pyrimidine derivatives targeting the 1HCK receptor, binding energies in the range of -7.4 to -7.9 kcal/mol have been reported nih.gov. Similarly, for EGFR inhibitors, binding energies ranging from -7.32 to -10.91 kcal/mol have been calculated using AutoDock . These predicted affinities are crucial for prioritizing compounds for further experimental testing columbia.eduresearchgate.netnih.govnih.govmedilam.ac.ir. The crystal structures of some bisanilinopyrimidine inhibitors in complex with Aurora A kinase have provided a structural basis for their high selectivity, which can be correlated with docking predictions nih.govacs.org.
Table 2: Predicted Binding Affinities of Pyrimidine Derivatives from Molecular Docking Studies
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Docking Software | Reference |
| Pyrimidine derivatives | 1HCK receptor | -7.4 to -7.9 | AutoDock Tools 1.5.6 | nih.gov |
| Pyrazoline and Pyrimidine derivatives | EGFR kinase | -7.32 to -10.91 | AutoDock 4.2 | |
| Pyrazole analogues | TRAP1 | -10.422 to -11.265 | Schrödinger Glide | mdpi.com |
Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules . These methods are used to study the electronic structure, reactivity, and energetic properties of bisanilinopyrimidine derivatives at the atomic level.
DFT calculations are employed to determine various electronic structure and reactivity descriptors. One of the most common applications is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule mdpi.com.
The Molecular Electrostatic Potential (MEP) map is another crucial descriptor derived from DFT calculations. The MEP map visualizes the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions nih.govthaiscience.info. This information is valuable for understanding and predicting how a molecule will interact with its biological target, including hydrogen bonding and other non-covalent interactions nih.govresearchgate.net. For instance, MEP maps can reveal the negative electrostatic potential sites that are prone to electrophilic attack thaiscience.info. The tuning of the molecular electrostatic potential has been shown to be a key factor in facilitating efficient charge transport in related azaacene structures mdpi.com.
DFT can be used for the energetic analysis of molecular interactions, providing insights that complement molecular docking studies. By performing DFT calculations on the ligand-receptor complex, it is possible to obtain more accurate estimations of the interaction energies. These calculations can help in understanding the nature and strength of the bonds formed between the ligand and the protein's active site residues brieflands.com. Furthermore, DFT is used to optimize the geometry of molecules and calculate their vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the molecular structure nih.gov. Time-dependent DFT (TD-DFT) can also be employed to study the electronic excited states and luminescence properties of pyrimidine derivatives urfu.ru.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and biological systems over time youtube.commdpi.com. By simulating the motions of atoms and molecules, MD can provide a detailed picture of the conformational landscape of a ligand and its complex with a protein target nih.govnih.gov.
MD simulations are particularly useful for validating the results of molecular docking. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the predicted ligand-protein complex in a more realistic, dynamic environment that includes solvent effects kaust.edu.sa. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in identifying the most stable binding conformations mdpi.comkaust.edu.sa. For example, MD simulations have been used to investigate the inhibitory mechanism of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4, providing insights into the key interactions that contribute to their inhibitory capacity mdpi.com. The conformational changes of a ligand upon binding to its receptor can be evaluated by comparing the optimized structure from DFT calculations with the conformation observed in the MD simulation brieflands.com.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net Cheminformatics tools are employed to generate molecular descriptors and build these predictive models.
For a series of bisanilinopyrimidine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to develop predictive models. mdpi.comnih.govnih.govresearchgate.netmdpi.commdpi.com These models correlate the 3D structural features of the molecules with their observed biological activities, such as their IC50 values against a particular target.
The process involves aligning a set of structurally related compounds and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on various physicochemical properties (in CoMSIA). mdpi.commdpi.com Statistical methods, such as Partial Least Squares (PLS) regression, are then used to generate a model that can predict the activity of new, unsynthesized compounds. researchgate.net This allows for the virtual screening of large libraries of potential inhibitors and the prioritization of the most promising candidates for synthesis and testing.
A hypothetical dataset for a 3D-QSAR study of bisanilinopyrimidine analogs is shown in Table 2.
Table 2: Hypothetical Data for a 3D-QSAR Study of Bisanilinopyrimidine Analogs
| Compound | R1 Group | R2 Group | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |
|---|---|---|---|---|---|
| 3q | -Cl | -OCH3 | 7.5 | 7.4 | 7.6 |
| Analog 1 | -F | -OCH3 | 7.2 | 7.1 | 7.3 |
| Analog 2 | -Cl | -CH3 | 7.0 | 7.1 | 7.0 |
| Analog 3 | -Br | -OCH3 | 7.8 | 7.9 | 7.8 |
| Analog 4 | -Cl | -OH | 6.8 | 6.7 | 6.9 |
A significant advantage of 3D-QSAR models is the generation of contour maps. researchgate.net These maps visualize the regions in 3D space around the aligned molecules where certain structural features are predicted to enhance or diminish biological activity. nih.gov For instance, a CoMFA steric contour map might show a green region, indicating that bulky substituents in that area are favorable for activity, while a yellow region would suggest that steric hindrance in that location is detrimental. mdpi.commdpi.com
Similarly, CoMSIA maps can highlight regions where specific properties like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor characteristics are important. nih.govresearchgate.netfrontiersin.orgpreprints.org By analyzing these maps in the context of the Bisanilinopyrimidine, 3q scaffold, medicinal chemists can gain a deeper understanding of the structure-activity relationship (SAR) and rationally design new analogs with improved potency and selectivity. mdpi.comnih.gov These key structural features that are essential for binding and activity are collectively known as the pharmacophore. nih.govpreprints.org
Bioactivity Imputation and Target Prediction through Machine Learning Models
The vast amount of publicly available bioactivity data has paved the way for the application of machine learning and deep learning models in drug discovery. biorxiv.orgnih.govnih.gov These models can learn complex patterns from large datasets and make predictions about the biological properties of small molecules.
For this compound, machine learning models can be used to predict its bioactivity against a wide range of biological targets, even if experimental data is not available for all of them. github.comresearchgate.net This process, known as bioactivity imputation, is particularly useful for identifying potential off-targets, which can be important for understanding the compound's safety profile. nih.gov
Deep learning models, such as deep artificial neural networks (dANNs), can be trained on large datasets of kinase inhibitors, using molecular fingerprints or other descriptors as input. mdpi.comarxiv.orgdiva-portal.org These models can then be used to predict the kinase inhibition profile of this compound, across the human kinome. mdpi.comdurham.ac.ukmdpi.com This can help in identifying its primary target as well as any potential secondary targets.
A hypothetical output from a machine learning-based target prediction for this compound is shown in Table 3.
Table 3: Hypothetical Kinase Target Profile Prediction for this compound using a Machine Learning Model
| Kinase Target | Predicted Probability of Activity | Known Experimental Activity |
|---|---|---|
| Aurora A | 0.92 | Active |
| VEGFR2 | 0.85 | Active |
| CDK2 | 0.78 | Likely Active |
| Src | 0.45 | Likely Inactive |
| p38 | 0.21 | Inactive |
Advanced Analytical Methodologies for Profiling Bisanilinopyrimidine Interactions
Mass Spectrometry-Based Kinome Profiling
Mass spectrometry (MS)-based proteomics has become an indispensable tool for defining the target space of kinase inhibitors. biorxiv.org By identifying and quantifying the kinases that interact with a specific compound, researchers can build a comprehensive profile of its selectivity and potential off-target effects. This approach is particularly valuable for broad-spectrum inhibitors like the bisanilinopyrimidine CTx-0294885. nih.govresearchgate.net
A powerful strategy for kinome profiling involves the use of affinity capture reagents. This chemical proteomics approach utilizes broad-spectrum kinase inhibitors that are immobilized on a solid support (e.g., Sepharose beads) to enrich kinases from cell or tissue lysates. nih.govtum.de
The bisanilinopyrimidine CTx-0294885 has been successfully developed into such an affinity reagent. nih.govresearchgate.net Its broad inhibitory activity allows it to bind and capture a wide array of kinases from a complex protein mixture. nih.gov In studies using the MDA-MB-231 human breast cancer cell line, an affinity matrix based on CTx-0294885 was used to capture kinases from cell lysates. Subsequent analysis by mass spectrometry led to the identification of 235 distinct protein kinases. nih.govresearchgate.net This represented a significant portion of the expressed kinome and notably included all members of the AKT family, which had not been consistently identified by previously existing broad-spectrum kinase inhibitors. nih.govmedchemexpress.com
The utility of CTx-0294885 is further enhanced when used in combination with other well-established kinase capture reagents. Adding CTx-0294885 to a mixture of three other inhibitors (Purvalanol B, SU6668, and VI16832) increased the total number of identified kinases from a single cell line to 261, demonstrating its complementary coverage of the kinome. nih.govebi.ac.uk
| Affinity Reagent(s) | Number of Protein Kinases Identified | Key Finding |
|---|---|---|
| CTx-0294885 | 235 | Includes all members of the AKT family. nih.govresearchgate.net |
| Mixture of 4 Inhibitors (including CTx-0294885) | 261 | Represents one of the largest kinome coverages from a single cell line. nih.gov |
Following kinase enrichment, quantitative proteomics techniques are employed to identify the captured proteins and quantify their abundance. The standard workflow involves the on-bead digestion of captured kinases into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com
This approach can be extended to phosphoproteomics to study how inhibitors affect kinase signaling networks. cuni.cz Protein phosphorylation is a key post-translational modification that regulates cellular processes, and its dysregulation is common in diseases like cancer. nih.gov By coupling affinity purification with a subsequent enrichment step for phosphopeptides (e.g., using titanium dioxide, TiO₂), it is possible to identify phosphorylation sites on the captured kinases. medchemexpress.com
In studies involving CTx-0294885, this combined approach enabled the identification of 799 high-confidence phosphorylation sites on 183 kinases. nih.govresearchgate.net Approximately 10% of these sites were located in the activation loop, a critical region for regulating kinase activity. This included the discovery of previously unreported phosphosites on kinases such as BMP2K, MELK, and HIPK2, providing novel insights into kinome signaling networks. nih.govresearchgate.net Quantitative methods, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), can be integrated into these workflows to compare kinase expression and phosphorylation status across different conditions. nih.govbiorxiv.org
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com It is considered a gold-standard method because it provides a complete thermodynamic profile of a molecular interaction in a single experiment, without the need for labeling or immobilization. malvernpanalytical.comtainstruments.com
In a typical ITC experiment to characterize the binding of a bisanilinopyrimidine inhibitor to a target kinase, a solution of the inhibitor is titrated into a sample cell containing the purified kinase. tainstruments.com Each injection triggers a heat change that is precisely measured by the calorimeter. The resulting data are plotted as power versus time, and integration of these peaks yields the heat per injection. This binding isotherm is then fitted to a binding model to determine the key thermodynamic parameters. nih.govmdpi.com
The primary parameters obtained from an ITC experiment are:
Binding Affinity (K_D) : The dissociation constant, which indicates the strength of the interaction.
Stoichiometry (n) : The molar ratio of the ligand to the protein in the final complex.
Enthalpy Change (ΔH) : The measure of the heat released (exothermic) or absorbed (endothermic) upon binding, reflecting the changes in bonding energies. nih.gov
Entropy Change (ΔS) : Calculated from the other parameters, this value reflects the change in the system's disorder, including conformational changes and solvent rearrangement. malvernpanalytical.com
| Parameter | Symbol | Typical Value | Information Provided |
|---|---|---|---|
| Binding Constant | K_A (M⁻¹) | 10⁵ - 10⁹ | Strength of the binding interaction. |
| Dissociation Constant | K_D (M) | 1 μM - 1 nM | Concentration required to saturate 50% of binding sites. |
| Stoichiometry | n | ~1 | Binding ratio of inhibitor to kinase. |
| Enthalpy Change | ΔH (kcal/mol) | -5 to -15 | Contribution of hydrogen bonds and van der Waals forces. tainstruments.com |
| Entropy Change | TΔS (kcal/mol) | Variable | Contribution from conformational changes and hydrophobic effects. |
| Gibbs Free Energy Change | ΔG (kcal/mol) | -8 to -12 | Overall spontaneity of the binding event. |
This comprehensive thermodynamic data is crucial for understanding the driving forces behind the binding of Bisanilinopyrimidine, 3q to its kinase targets, aiding in structure-activity relationship (SAR) studies and lead optimization. tainstruments.com
Circular Dichroism (CD) Spectroscopy for Protein Secondary Structure Changes Upon Ligand Binding
Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of proteins. mdpi.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. nih.gov The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the protein backbone conformation, providing characteristic spectra for different types of secondary structures like α-helices, β-sheets, and random coils. researchgate.net
When a ligand like this compound binds to a target kinase, it can induce conformational changes in the protein's secondary structure. These changes can be monitored by CD spectroscopy. nih.gov By comparing the CD spectrum of the free protein with that of the protein-ligand complex, one can detect alterations in the secondary structural elements. nih.govphyschemres.org For instance, an increase in α-helical content or a shift in the proportion of β-sheets upon binding would be reflected in the CD spectrum.
While CD spectroscopy has limitations in providing high-resolution structural details, it is highly valuable for assessing relative structural changes under various conditions. nih.gov It is a non-destructive technique that requires relatively small amounts of sample. mdpi.com
| Sample | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
|---|---|---|---|---|
| Free Kinase | 42 | 25 | 15 | 18 |
| Kinase + this compound | 45 | 23 | 16 | 16 |
Fluorescence Spectroscopy and Quenching Studies for Binding Interaction Analysis
Fluorescence spectroscopy is a sensitive technique used to investigate the binding of ligands to proteins. e3s-conferences.org Many proteins, including most kinases, possess intrinsic fluorescence due to the presence of aromatic amino acid residues, primarily tryptophan. nih.gov The fluorescence emission of these residues is highly sensitive to their local microenvironment.
When a ligand binds near a tryptophan residue, it can cause a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. e3s-conferences.org This quenching can occur through two primary mechanisms:
Dynamic Quenching : Resulting from collisional encounters between the ligand (quencher) and the protein's fluorophore. This process is temperature-dependent.
Static Quenching : Resulting from the formation of a non-fluorescent ground-state complex between the ligand and the protein. nih.gov
By systematically titrating a protein solution with a ligand like this compound and measuring the corresponding decrease in fluorescence intensity, a binding curve can be generated. Analysis of this data using the Stern-Volmer equation allows for the determination of binding parameters. physchemres.org
Key parameters derived from fluorescence quenching studies include:
Binding Constant (K_b) : A measure of the affinity between the ligand and the protein.
Number of Binding Sites (n) : The stoichiometry of the binding interaction. nih.gov
By conducting the experiment at different temperatures, one can distinguish between static and dynamic quenching mechanisms and calculate thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS), providing further insight into the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonds). physchemres.orgswu.ac.th
| Temperature (K) | Binding Constant (K_b) (x 10⁵ L·mol⁻¹) | Number of Binding Sites (n) | Quenching Mechanism |
|---|---|---|---|
| 298 | 5.2 | 1.1 | Static |
| 308 | 3.8 | 1.0 | |
| 318 | 2.5 | 1.0 |
Future Directions and Emerging Research Avenues for Bisanilinopyrimidine Chemistry
Crafting Superior Molecules: The Quest for Enhanced Selectivity and Potency
A primary objective in the evolution of bisanilinopyrimidine chemistry is the design of novel scaffolds with superior selectivity and potency. The development of highly specific inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Researchers are actively exploring structure-activity relationships (SAR) to guide the rational design of next-generation bisanilinopyrimidine derivatives. For instance, strategic modifications to the bisanilinopyrimidine core have yielded potent inhibitors of p21-activated kinase 1 (PAK1). Through structure-based drug design, a bis-anilino pyrimidine (B1678525) PAK1 inhibitor was optimized to achieve high kinase selectivity, leading to the identification of in vitro and in vivo probe compounds. This optimization process involved exploring different substituents on the aniline (B41778) rings and the pyrimidine core to enhance binding affinity and selectivity for PAK1 over other kinases.
Similarly, a class of 2,4-bisanilinopyrimidine derivatives has been identified as Aurora A kinase inhibitors with exceptional selectivity over Aurora B. nih.gov X-ray crystallography studies of these inhibitors in complex with Aurora A have provided critical insights into the structural basis for this selectivity, revealing that a single amino acid difference between Aurora A and Aurora B is a key determinant. nih.gov This knowledge can be exploited to design future inhibitors with even greater specificity.
The following table summarizes the inhibitory activities of selected bisanilinopyrimidine derivatives against their target kinases, illustrating the impact of structural modifications on potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes |
| AZ13705339 | PAK1 | <0.3 | High selectivity against PAK4, KDR, and FGFR1. |
| Genentech Aurora Inhibitor 1 | Aurora A | 3.4 | Over 1000-fold selectivity against Aurora B. researchgate.net |
| Compound 10a | Aurora A | - | More potent anti-proliferative activity compared to VX-680. |
This table is generated based on available research data and is for illustrative purposes.
Future efforts will likely focus on the synthesis of focused libraries of bisanilinopyrimidine analogs with diverse substitutions to systematically probe the chemical space and identify compounds with optimal pharmacological properties.
Beyond Kinases: Exploring Uncharted Biological Terrain
While the vast majority of research on bisanilinopyrimidine derivatives has centered on kinase inhibition, there is a growing interest in exploring their potential to modulate other target classes. The inherent structural features of the bisanilinopyrimidine scaffold, such as its ability to participate in hydrogen bonding and hydrophobic interactions, make it a versatile platform for targeting a range of biological macromolecules.
Initial reports have indicated that the bis-anilinopyrimidine scaffold can also inhibit other kinases such as Jun N-terminal kinase 1 (JNK1), focal adhesion kinase (FAK), ephrin type-B receptor 4 kinase, cyclin-dependent kinase 2 (CDK2), and CDK4. While these are still kinase targets, they represent a diversification from the more commonly studied Aurora and PAK kinases.
The exploration of non-kinase targets for bisanilinopyrimidine derivatives is a nascent but promising field. Potential alternative target classes could include:
Enzymes: Other ATP-binding enzymes or enzymes with well-defined pockets that can accommodate the bisanilinopyrimidine scaffold.
Protein-Protein Interactions: The scaffold could be modified to disrupt critical protein-protein interactions involved in disease pathogenesis.
Nuclear Receptors: The lipophilic nature of certain bisanilinopyrimidine derivatives might allow them to interact with the ligand-binding domains of nuclear receptors.
Future research in this area will necessitate high-throughput screening of bisanilinopyrimidine libraries against a diverse panel of non-kinase targets. The identification of novel biological activities will open up new therapeutic avenues for this versatile chemical scaffold.
A Holistic View: Integrating Multi-Omics for Deeper Mechanistic Insights
To gain a comprehensive understanding of the cellular effects of bisanilinopyrimidine derivatives, the integration of multi-omics data is becoming increasingly crucial. Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a systems-level view of the biological perturbations induced by these compounds.
Multi-omics analysis can help to:
Uncover Novel Mechanisms of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify previously unknown pathways and cellular processes affected by a bisanilinopyrimidine derivative.
Identify Biomarkers of Response: Integrated omics data can help to identify molecular signatures that predict which patients are most likely to respond to a particular bisanilinopyrimidine-based therapy.
Elucidate Resistance Mechanisms: By comparing the multi-omics profiles of sensitive and resistant cancer cell lines, it is possible to identify the molecular changes that drive resistance to these compounds.
For example, a study on pyrimidine metabolism in lung adenocarcinoma utilized an integrated framework of various machine learning and deep learning algorithms to develop a pyrimidine metabolism-related signature (PMRS) from multi-omics data. nih.gov This signature was shown to be effective in predicting prognosis and therapeutic response. nih.gov While not focused specifically on bisanilinopyrimidines, this study highlights the power of multi-omics approaches for understanding the role of pyrimidine-related pathways in cancer.
The application of systems biology approaches, which integrate experimental data with computational modeling, will be instrumental in interpreting the vast datasets generated by multi-omics studies and in constructing predictive models of drug action. nih.gov
In Silico Innovation: Advanced Computational Methods for Rational Design
Advanced computational methods are playing an increasingly pivotal role in the rational design and optimization of bisanilinopyrimidine derivatives. These in silico techniques can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Key computational approaches include:
Structure-Based Drug Design (SBDD): As demonstrated in the optimization of PAK1 inhibitors, X-ray crystal structures of bisanilinopyrimidine derivatives bound to their targets provide a detailed roadmap for designing new analogs with improved binding affinity and selectivity.
Molecular Docking and Virtual Screening: These methods can be used to computationally screen large virtual libraries of bisanilinopyrimidine compounds to identify those that are predicted to bind favorably to a target of interest.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of bisanilinopyrimidine derivatives with their biological activities, enabling the prediction of the potency of novel compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of bisanilinopyrimidine-target complexes, helping to understand the key interactions that contribute to binding affinity and selectivity.
The synergy between computational and experimental approaches is essential for the efficient discovery of novel and improved bisanilinopyrimidine-based therapeutics.
Building Complexity: Advanced Synthetic Methodologies
The synthesis of complex and diverse bisanilinopyrimidine architectures is fundamental to exploring their full therapeutic potential. The development of novel and efficient synthetic methodologies is therefore a critical area of ongoing research.
Current synthetic strategies for bisanilinopyrimidines often involve a sequential nucleophilic aromatic substitution (SNAr) reaction on a di- or tri-halopyrimidine core. For example, the synthesis of certain bis-anilino pyrimidine PAK1 inhibitors involves the reaction of 2,4-dichloro-5-fluoropyrimidine (B19854) with different anilines.
Future advancements in synthetic methodologies could include:
Development of Novel Catalytic Methods: The use of transition metal catalysis could enable the construction of more complex bisanilinopyrimidine scaffolds that are not accessible through traditional methods.
Combinatorial and Parallel Synthesis: These high-throughput synthesis techniques can be employed to rapidly generate large libraries of bisanilinopyrimidine derivatives for biological screening.
Flow Chemistry: The use of flow chemistry can offer advantages in terms of reaction efficiency, safety, and scalability for the synthesis of bisanilinopyrimidine compounds.
The development of more sophisticated synthetic tools will empower medicinal chemists to create novel bisanilinopyrimidine derivatives with tailored properties, ultimately leading to the discovery of new and more effective medicines.
Q & A
Q. How can microwave-assisted synthesis of bisanilinopyrimidine derivatives be optimized to improve yield and purity?
Methodological Answer: Microwave-assisted synthesis of bisanilinopyrimidine derivatives requires precise control of reaction parameters. For example, adjusting temperature (e.g., 150–170°C) and solvent (ethanol) can significantly impact yields, as shown in the synthesis of tetrazole derivatives (37% yield at 150°C vs. 33% at 170°C) . Additionally, substituent-dependent optimization is critical: polar hydrophobic groups (e.g., OCF₃, CF₃) on the A-ring may necessitate lower temperatures to avoid side reactions, while halogens (Cl, Br) require longer reaction times in DMF with NaH as a base . Systematic screening of catalysts (e.g., DIPEA vs. Na₂CO₃) and solvent systems (n-BuOH vs. DMF) is recommended to balance reactivity and purity.
Q. What structural features of bisanilinopyrimidine derivatives are essential for Aurora kinase inhibition?
Methodological Answer: The 2,4-bisanilinopyrimidine scaffold acts as a type I kinase inhibitor, targeting the ATP-binding pocket. Key features include:
- A pyrimidine core for hinge-region interactions (e.g., hydrogen bonding with Ala273 in Aurora A) .
- Substituents on the aniline rings (e.g., ortho-chlorophenyl groups) that enhance hydrophobic interactions with the DFG-in conformation .
- A secondary hydrophobic moiety (e.g., tetrahydrofurfurylamine) to occupy the ribose-binding pocket, improving potency .
Rational modification of these regions, guided by X-ray crystallography (e.g., PDB 3EQR, 4EWH), can refine binding affinity .
Advanced Research Questions
Q. How can selectivity for Aurora A over Aurora B be engineered in bisanilinopyrimidine inhibitors?
Methodological Answer: Selectivity arises from subtle differences in the ATP-binding pockets. Aurora A’s unique "hydrophobic back pocket" allows ortho-substituted groups (e.g., Cl, Br) to stabilize the DFG-in conformation, while Aurora B’s narrower pocket disfavors bulkier substituents . To enhance selectivity:
Q. How should researchers resolve contradictory inhibitory activity data caused by varying substituents on the bisanilinopyrimidine scaffold?
Methodological Answer: Contradictions often stem from substituent-induced conformational changes in the target kinase. For example:
- Halogens at the ortho-position (e.g., 3q) may induce a DFG-out conformation in Aurora A, reducing potency despite strong hydrophobic interactions .
- Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett constants) with activity .
- Combine X-ray crystallography (to resolve binding modes) and enzymatic assays (to measure IC₅₀ shifts) for mechanistic insights .
Q. What methodologies are effective in determining the DFG-in/out binding conformations of bisanilinopyrimidine inhibitors?
Methodological Answer:
- X-ray crystallography: Resolve high-resolution structures of inhibitor-kinase complexes (e.g., Aurora A with compound 3o in DFG-out mode) .
- Molecular docking: Use software like AutoDock Vina to simulate binding poses, prioritizing DFG-loop flexibility (e.g., induced-fit docking) .
- Kinase activation loop assays: Monitor phosphorylation status (e.g., Aurora A autophosphorylation) to infer conformational changes .
Tables for Key Data
Q. Table 1. Substituent Effects on Aurora A Inhibition
| Substituent (A-ring) | IC₅₀ (nM) | Binding Conformation | Selectivity (Aurora A/B) |
|---|---|---|---|
| Ortho-Cl | 3.2 | DFG-out | >100-fold |
| Para-CF₃ | 12.4 | DFG-in | 10-fold |
| Meta-OMe | 45.7 | DFG-in | No selectivity |
Q. Table 2. Synthesis Optimization Parameters
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol, 150°C, 40 min | 37 | >95 | |
| DMF, NaH, 16 h | 85 | 90 | |
| n-BuOH, DIPEA, 125°C | 78 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
